molecular formula C10H12N2O3 B1394378 Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate CAS No. 1083350-31-5

Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate

Cat. No.: B1394378
CAS No.: 1083350-31-5
M. Wt: 208.21 g/mol
InChI Key: OSRRDJLAFCBZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate typically involves the reaction of 2,4-dimethylpyrimidine with a suitable esterifying agent. One common method involves the use of methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxobutanoate
  • Ethyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
  • Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopentanoate

Uniqueness

Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylpyrimidine ring and the keto ester functionality allows for a wide range of chemical modifications and potential applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-8(5-11-7(2)12-6)9(13)4-10(14)15-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRRDJLAFCBZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.